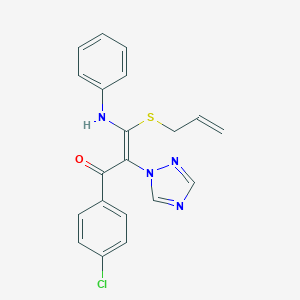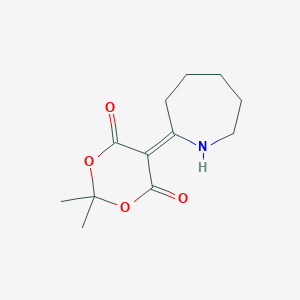![molecular formula C12H13N3O2S3 B370841 N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 720669-19-2](/img/structure/B370841.png)
N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a sulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine and an appropriate electrophile.
Formation of the Sulfanylacetamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-chloroacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting various cellular signaling pathways to alter cell behavior and function.
Comparaison Avec Des Composés Similaires
N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives, such as:
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a sulfanylacetamide moiety.
4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate: Contains a carbamate group instead of a thiadiazole ring.
N-{[3,5-dimethyl-4-(methylsulfanyl)phenoxy]carbonyl}-β-alanine: Features a different core structure with a phenoxycarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
720669-19-2 |
|---|---|
Formule moléculaire |
C12H13N3O2S3 |
Poids moléculaire |
327.5g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N3O2S3/c1-17-9-5-3-8(4-6-9)13-10(16)7-19-12-15-14-11(18-2)20-12/h3-6H,7H2,1-2H3,(H,13,16) |
Clé InChI |
HJAFZVCWRAQZEO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine](/img/structure/B370763.png)

![(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)methyl N-[(Z)-4-methylpentan-2-ylideneamino]carbamodithioate](/img/structure/B370766.png)
![{2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]cyclopropyl}(2-furyl)methanone](/img/structure/B370767.png)

![2-(3-Fluorophenyl)-5-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzoxazole](/img/structure/B370773.png)
![5,7-Dibromo-8-quinolinyl(4-{2-[(5,7-dibromo-8-quinolinyl)oxy]-2-oxoethoxy}phenoxy)acetate](/img/structure/B370774.png)


![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B370777.png)




